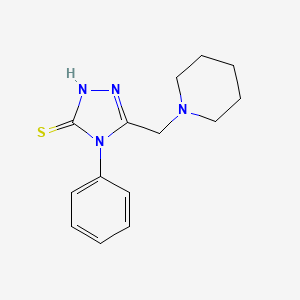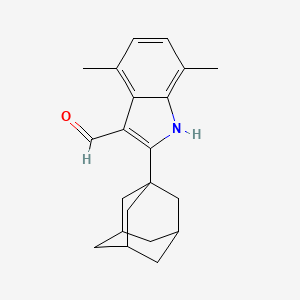
2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde” is a complex organic compound. It contains an adamantyl group, which is a type of polycyclic hydrocarbon with the formula C10H16 . The adamantyl group is known for its stability and unique physical and chemical properties . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the aldehyde group (-CHO) suggests that it may have the ability to form Schiff bases and other condensation products.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantyl and indole groups. The adamantyl group is a three-dimensional, cage-like structure, which contributes to the overall stability of the molecule . The indole group, being a part of the larger aromatic system, would contribute to the compound’s planarity and conjugation .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the adamantyl, indole, and aldehyde groups. The adamantyl group is known for its stability, so it might not participate in reactions easily . The indole group, being aromatic, might undergo electrophilic aromatic substitution reactions . The aldehyde group is typically quite reactive and might undergo a variety of reactions, including nucleophilic addition and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantyl group is known for its stability and resistance to heat and chemical reagents . The indole group is aromatic and might contribute to the compound’s UV/Vis absorption properties . The aldehyde group is polar and might influence the compound’s solubility in different solvents .
科学的研究の応用
Gold-Catalyzed Cycloisomerizations : A study by Kothandaraman et al. (2011) describes a method to prepare 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization, indicating potential application in the synthesis of complex indole structures, which could be relevant to 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde (Kothandaraman, Mothe, Toh, & Chan, 2011).
Microwave-Assisted Synthesis of Chromenes : Kathrotiya and Patel (2012) report the synthesis of indole-based chromene derivatives using microwave irradiation, showcasing a method for creating complex molecules that could be applicable to this compound (Kathrotiya & Patel, 2012).
Synthesis and Antiparkinsonian Activity : Kumar et al. (2010, 2011) explore the synthesis of adamantyl thiazolidinonyl/azetidinonyl indole derivatives and their antiparkinsonian activity, suggesting a potential pharmaceutical application for similar compounds (Kumar, Kaur, Saxena, Sharma, Vishwakarma, & Kumar, 2010) (Kumar et al., 2011).
Palladacycles from Indole Derivatives : Singh et al. (2017) discuss the synthesis and application of palladacycles with an indole core, indicating potential catalytic applications in organic synthesis, which might be relevant to the study of this compound (Singh, Saleem, Pal, & Singh, 2017).
Anticonvulsant Activity of Indole Derivatives : Gautam, Gupta, and Yogi (2021) synthesized novel indole derivatives with anticonvulsant and antimicrobial activities, suggesting the possibility of similar pharmacological applications for this compound (Gautam, Gupta, & Yogi, 2021).
Hydroamination/Annulation of Delta-Keto-Acetylenes : Abbiati et al. (2006) describe a TiCl4/t-BuNH2-mediated reaction for synthesizing pyrrolo[1,2-a]indole-2-carbaldehydes, suggesting potential synthetic pathways that could be explored for related compounds (Abbiati, Casoni, Canevari, Nava, & Rossi, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-12-3-4-13(2)19-18(12)17(11-23)20(22-19)21-8-14-5-15(9-21)7-16(6-14)10-21/h3-4,11,14-16,22H,5-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWSTCKRZDSGCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C34CC5CC(C3)CC(C5)C4)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
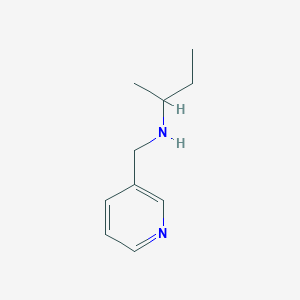
![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)

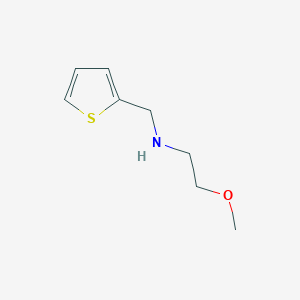

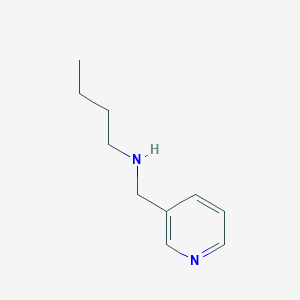



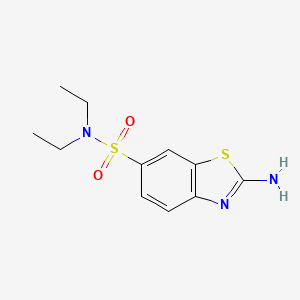


![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)
